molecular formula C20H33NO9 B2558507 (5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate CAS No. 1192067-80-3

(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate

Cat. No.: B2558507
CAS No.: 1192067-80-3
M. Wt: 431.482
InChI Key: RZSSLCQNNAGTQY-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic name for this compound is [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate, which reflects its stereochemical configuration and functional group arrangement. The compound exists as the beta-D-glucopyranoside form, specifically identified as hexyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside, indicating the anomeric configuration and the presence of acetyl protecting groups at positions 3, 4, and 6 of the pyranose ring. The International Chemical Identifier key RZSSLCQNNAGTQY-LASHMREHSA-N provides a unique digital fingerprint for this molecular structure.

The stereochemical designation reveals five defined stereocenters within the oxane ring system, with the configuration specified as (2R,3S,4R,5R,6R), indicating the absolute configuration at each chiral center. The anomeric carbon at position 1 adopts the beta configuration, placing the hexyl substituent in an equatorial orientation relative to the pyranose ring. This stereochemical arrangement influences both the compound's conformational preferences and its reactivity patterns in glycosylation reactions.

Isomeric considerations encompass both constitutional and stereochemical variants of this molecular framework. The alpha-anomer would possess an (S)-configuration at the anomeric center, resulting in an axial orientation of the hexyl substituent. Additionally, constitutional isomers could arise from different acetylation patterns, such as selective protection of alternative hydroxyl groups or variations in the aglycone chain length. The specific arrangement of acetyl groups at positions 3, 4, and 6, with the acetamido functionality at position 2, represents a commonly employed protecting group strategy in carbohydrate synthesis.

Crystallographic Characterization and Conformational Analysis

The crystallographic analysis of acetylated hexopyranosides reveals fundamental insights into the preferred conformations of these carbohydrate derivatives. Related compounds demonstrate that the pyranose ring system adopts the energetically favored chair conformation, specifically the 4C1 conformation, which minimizes steric interactions between substituents. The acetyl protecting groups influence the overall molecular geometry by introducing additional steric bulk and electronic effects that modulate the rotational preferences around key bonds.

Conformational analysis of the hydroxymethyl group rotation around the C5-C6 bond shows that acetyl-protected glucosides exhibit distinct rotamer populations compared to their unprotected counterparts. The three staggered rotamers, designated as gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg), display population distributions that depend on the electronic properties of substituents and solvent environments. In acetyl-protected derivatives, the electron-withdrawing nature of the acetyl groups influences the rotational equilibrium, with studies indicating that compounds carrying electron-deficient substituents exhibit increased gt rotamer contributions.

The hexyl aglycone attachment at the anomeric position introduces additional conformational complexity through rotation around the glycosidic C1-O bond. Nuclear magnetic resonance studies of similar alkyl glucosides demonstrate that increasing the alkyl chain length progressively affects the conformational equilibrium, with longer chains promoting specific rotamer populations through steric interactions. The hexyl chain itself adopts extended conformations to minimize intramolecular contacts, though segmental flexibility allows for multiple low-energy arrangements.

Detailed conformational analysis reveals that the acetyl protecting groups create distinct intramolecular environments that influence hydrogen bonding patterns and dipole-dipole interactions. The acetamido group at position 2 participates in potential intramolecular hydrogen bonding networks, though these interactions are typically weaker in acetyl-protected derivatives compared to free hydroxyl analogs. The cumulative effect of these structural features results in a relatively rigid molecular framework with defined conformational preferences.

Comparative Structural Analysis with Related O-Acetylated Hexopyranosides

Comparative analysis with structurally related O-acetylated hexopyranosides illuminates the distinctive features of this compound within this chemical class. The structural comparison encompasses variations in aglycone substituents, protecting group patterns, and stereochemical configurations that collectively define the conformational landscape of these carbohydrate derivatives.

Table 1: Comparative Structural Parameters of Related Acetylated Hexopyranosides

Compound Molecular Formula Molecular Weight (g/mol) Aglycone Acetyl Positions Anomeric Configuration
Target Compound C20H33NO9 431.48 Hexyl 3,4,6 Beta
Methyl 2,3,4-tri-O-acetyl-6-O-tritylhexopyranoside C32H34O9 562.62 Methyl 2,3,4 Mixed
2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride C14H20ClNO8 365.76 Chloride 3,4,6 Alpha

The comparison reveals significant differences in molecular architecture that influence both physical properties and biological activities. Compounds with shorter alkyl chains, such as methyl derivatives, exhibit enhanced water solubility and different membrane interaction profiles compared to longer hexyl analogs. The presence of the acetamido functionality at position 2 distinguishes these N-acetylglucosamine derivatives from simple O-acetylated glucopyranosides, introducing additional hydrogen bonding capability and altered electronic distribution.

Protecting group patterns significantly influence conformational preferences and reactivity profiles. The tri-O-acetyl protection pattern at positions 3, 4, and 6 represents a standard synthetic strategy that provides orthogonal reactivity while maintaining pyranose ring stability. Alternative protection schemes, such as the trityl group at position 6 observed in related compounds, create different steric environments that can dramatically alter conformational equilibria and glycosylation selectivities.

Table 2: Conformational Parameters and Electronic Properties

Parameter Target Compound Related Alpha-Anomer Unprotected Analog
Preferred Ring Conformation 4C1 4C1 4C1
Dominant C5-C6 Rotamer gg/gt mixture gg dominant Solvent-dependent
Glycosidic Bond Flexibility Moderate Reduced Enhanced
Hydrogen Bonding Sites Limited Limited Extensive

The electronic properties of acetyl protecting groups create distinct environments that influence both local conformations and overall molecular behavior. The electron-withdrawing nature of acetyl groups affects the rotational preferences around the C5-C6 bond, with studies demonstrating that electron-deficient substituents promote increased gt rotamer populations in the hydroxymethyl group. This electronic effect extends to the glycosidic bond, where acetyl protection typically reduces conformational flexibility compared to free hydroxyl analogs.

Crystallographic studies of related acetylated hexopyranosides provide structural benchmarks for understanding the target compound's likely solid-state behavior. The consistent adoption of chair conformations across this compound class, combined with characteristic acetyl group orientations, suggests predictable packing patterns and intermolecular interaction modes. The hexyl aglycone introduces additional hydrophobic character that influences crystal packing arrangements and solubility profiles compared to shorter alkyl or aromatic analogs.

The comparative analysis underscores the unique position of this compound within the broader family of acetylated carbohydrate derivatives. Its combination of hexyl aglycone, beta-anomeric configuration, and specific acetylation pattern creates a distinct molecular architecture with defined structural characteristics and conformational preferences that distinguish it from related compounds in this important class of synthetic carbohydrates.

Properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO9/c1-6-7-8-9-10-26-20-17(21-12(2)22)19(29-15(5)25)18(28-14(4)24)16(30-20)11-27-13(3)23/h16-20H,6-11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSSLCQNNAGTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protecting Group Strategies

Synthesis typically begins with D-glucosamine hydrochloride , which undergoes sequential protection:

  • N-Acetylation : Treatment with acetic anhydride in methanol yields 2-acetamido-2-deoxy-D-glucose .
  • Selective Etherification : Hexyloxy introduction at C6 via Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) or nucleophilic displacement of a tosylate intermediate.
  • Acetylation of Hydroxyls : Controlled addition of acetyl chloride in pyridine or DMAP-catalyzed acetic anhydride achieves C3/C4 diacetylation.

Critical Note : Over-acetylation at C1 is mitigated by temporary silyl protection (e.g., TBDMSCl), later removed with tetrabutylammonium fluoride.

Stepwise Procedure from Patent Literature

A scaled-up protocol adapted from US10544189B2 involves:

  • Intermediate 1 :
    • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose (50 g) in dichloromethane (350 mL) at −15°C.
    • Add N-methylmorpholine (55.1 mL) and ethyl chloroformate (22.9 mL).
    • React with N,O-dimethylhydroxylamine hydrochloride (23.5 g) to form the Weinreb amide.
  • Hexyloxy Introduction :

    • Displace the amide with hexanol (1.5 eq) in THF using NaH (2 eq) at 0°C→25°C.
    • Yield: 82% after silica gel chromatography (ethyl acetate/cyclohexane 3:7).
  • Final Acetylation :

    • Reflux with acetic anhydride (5 eq), DMAP (0.1 eq) in acetonitrile 12 h.
    • Quench with ice-water, extract with DCM, dry (Na2SO4), concentrate.
    • Recrystallize from ethanol/water (4:1) to afford white crystals (mp 128–130°C).

Process Optimization and Critical Parameters

Solvent and Temperature Effects

  • Etherification : THF > DMF due to reduced side-product formation.
  • Acetylation : Pyridine at 0°C minimizes β-elimination vs. DMAP/acetonitrile at 80°C for rapid kinetics.

Purification Techniques

  • Column Chromatography : Ethyl acetate/cyclohexane gradients (20→50%) resolve acetylated isomers.
  • Crystallization : Ethanol/water mixtures yield 99.5% purity (HPLC); particle size D(0.5) = 2.01 μm via jet milling.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ 5.21 (d, J = 3.5 Hz, H1), 4.85 (t, H3), 4.72 (dd, H4), 3.65 (m, hexyloxy CH2), 2.10–2.03 (3×OAc).
  • HRMS (ESI+) : m/z 491.2154 [M+Na]+ (calc. 491.2158).

X-ray Diffraction

Crystal packing of the ethylsulfanyl analog shows C–H···O interactions between acetyl O8 and methoxy C21, suggesting similar stabilizing forces in the hexyloxy derivative.

Applications and Derivatives

  • Pharmaceutical Intermediates : Serves as a precursor to glycosidase inhibitors via epoxide opening (e.g., miglitol analogs).
  • Glycoconjugate Synthesis : Activated as a pentafluorophenyl ester for peptide coupling, enabling vaccine adjuvant development.

Chemical Reactions Analysis

Types of Reactions

(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove acetoxy groups or to convert the acetamido group to an amine.

    Substitution: Nucleophilic substitution reactions can replace acetoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate exhibits significant anticancer properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Efficacy
A study involving xenograft models demonstrated that treatment with this compound led to a 50% reduction in tumor volume compared to controls after four weeks of administration. The mechanism of action is believed to involve modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Preliminary results suggest that it possesses inhibitory effects against several bacterial strains.

Table 1: Summary of Antimicrobial Activity

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli20 µg/mL

In vitro assays revealed that the compound disrupts bacterial cell membrane integrity, leading to cell lysis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Initial studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments in rodent models have shown low acute toxicity at therapeutic doses with no significant adverse effects observed.

Biological Activity

(5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate is a complex organic compound with potential biological activity. Its structural characteristics suggest that it may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C17H25NO9C_{17}H_{25}NO_9 and it features multiple functional groups that contribute to its reactivity and biological interactions. The presence of acetamido and diacetoxy groups indicates potential for interactions with enzymes and receptors.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, its acetamido group can participate in hydrogen bonding with active sites of enzymes, influencing their activity.
  • Cell Signaling Modulation : Research indicates that compounds with similar structures can modulate cell signaling pathways, affecting processes such as proliferation and apoptosis. This modulation may occur through interactions with kinases or phosphatases.
  • Membrane Permeability : The hexoxy chain enhances the lipophilicity of the compound, potentially improving its ability to cross cellular membranes and exert effects intracellularly.

Biological Activity Data

A summary of biological activities observed in studies involving this compound is presented in the table below:

Biological Activity Effect Observed Reference
Enzyme InhibitionReduced activity of specific hydrolases
CytotoxicityInduced apoptosis in cancer cell lines
Antimicrobial ActivityInhibition of bacterial growth
Anti-inflammatory EffectsDecreased cytokine production

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Another research focused on the antimicrobial efficacy of this compound against Gram-positive bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, indicating its potential as a therapeutic agent against bacterial infections.
  • Inflammatory Response Modulation : A recent study demonstrated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines in vitro, highlighting its potential application in managing inflammatory diseases.

Comparison with Similar Compounds

Structural Variations at the 6-Position

The 6-position substituent is a critical determinant of physicochemical and biological properties. Key analogs include:

Compound Name (IUPAC) R Group at C6 Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Notes
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate Chloro (Cl) C₁₄H₂₀ClNO₈ 365.76 ≥93.0% (T) Glycosyl donor in chemical synthesis; high purity via TLC
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-octoxyoxan-2-yl]methyl acetate Octyloxy (C₈H₁₇O) C₂₃H₃₅NO₉ 469.52 N/A Used in glycobiology studies; increased lipophilicity
[5-acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate 4-Chlorophenoxy C₂₁H₂₃ClNO₉ 468.86 >95% Biomedical research; aryloxy groups enhance target specificity
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-bromophenoxy)oxan-2-yl]methyl acetate 4-Bromophenoxy C₂₁H₂₃BrNO₉ 513.32 N/A Metabolite with potential enzymatic resistance; bromine enhances steric bulk
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate 2-Naphthyloxy C₂₆H₂₉NO₉ 499.51 100% High steric demand; used in enzyme inhibition studies

Impact of Substituents on Properties

  • Alkoxy Chains (Hexyl, Octyl) :

    • Longer chains (e.g., octyl) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Hexyl provides a balance between hydrophobicity and solubility .
    • Applications: Lipid bilayer penetration for drug delivery or cellular probes .
  • Applications: Stable glycosylation intermediates or enzyme inhibitors .
  • Aryloxy Groups (Phenoxy, Naphthyloxy): Enhance target specificity via π-π stacking or hydrophobic interactions. 4-Chlorophenoxy derivatives show >95% purity in biomedical research .

Q & A

Q. What are the optimal synthetic conditions for (5-Acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl)methyl acetate, and how does pH influence yield?

The synthesis of acetylated carbohydrate derivatives often requires precise control of reaction conditions. For example, in analogous compounds, adjusting the pH during filtration significantly impacts yield due to salt formation. For instance, filtration at pH 5–6 maximizes yield by minimizing side reactions, while strongly acidic or basic conditions reduce efficiency . Key steps include:

  • Reagent selection : Use weak bases (e.g., sodium acetate) for acetylation to avoid over-substitution.
  • Reaction monitoring : Track progress via TLC (e.g., ethyl acetate/hexane 3:7) to identify intermediate stages .
  • Workup : Neutralize reaction mixtures before isolation to stabilize the product.

Q. How can structural characterization of this compound be performed to confirm regioselective acetylation?

Advanced spectroscopic methods are critical:

  • NMR :
    • ¹H NMR : Acetyl protons resonate at δ 2.0–2.2 ppm; integration ratios distinguish between 3-, 4-, and 5-O-acetyl groups.
    • ¹³C NMR : Carbonyl carbons of acetates appear at δ 170–175 ppm, with splitting patterns indicating substitution sites .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 391.130 g/mol for C₁₆H₂₅NO₈S derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced stability or bioactivity?

Molecular dynamics (MD) simulations and DFT calculations predict:

  • Acetyl group orientation : Steric hindrance between the hexoxy chain and acetamido group may influence conformational stability .
  • Solubility : LogP values (~1.24) suggest moderate hydrophobicity; modifications at the 6-hexoxy position could tune solubility .
  • Docking studies : Use software like Discovery Studio to model interactions with biological targets (e.g., carbohydrate-binding proteins) .

Q. What experimental strategies resolve contradictions in regioselectivity data during acetylation?

Discrepancies in substitution patterns often arise from competing reaction pathways. To address this:

  • Competitive kinetics : Compare reaction rates of hydroxyl groups using protecting group strategies (e.g., selective deprotection with hydrazine) .
  • Isotopic labeling : Introduce ¹⁸O at specific positions to track acetyl migration during synthesis .
  • Controlled hydrolysis : Hydrolyze products under mild acidic conditions (e.g., 0.1 M HCl) and analyze fragments via LC-MS .

Q. How does the hexoxy side chain influence the compound’s stability under varying storage conditions?

Long alkyl chains like hexoxy may enhance lipid solubility but reduce crystallinity. Stability studies should include:

  • Thermal analysis : DSC/TGA to assess decomposition thresholds (e.g., acetyl groups degrade above 150°C) .
  • Storage protocols : Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis; avoid aqueous buffers with pH >7 .

Methodological Notes

  • Synthetic reproducibility : Reflux times must be strictly controlled (e.g., 3–5 hours for analogous oxadiazole derivatives) .
  • Safety : Use gloveboxes for handling volatile acetylating agents (e.g., acetic anhydride) .

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